molecular formula C12H13FN2O2S2 B2355989 N-(2-fluorobenzyl)-N'-(2-thienylmethyl)sulfamide CAS No. 337924-48-8

N-(2-fluorobenzyl)-N'-(2-thienylmethyl)sulfamide

Cat. No.: B2355989
CAS No.: 337924-48-8
M. Wt: 300.37
InChI Key: VUBCZHGKIXCQKK-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-N'-(2-thienylmethyl)sulfamide is a useful research compound. Its molecular formula is C12H13FN2O2S2 and its molecular weight is 300.37. The purity is usually 95%.
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Biological Activity

N-(2-fluorobenzyl)-N'-(2-thienylmethyl)sulfamide, also known as FBT-131, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound includes a sulfonamide functional group, which is known for its diverse pharmacological properties, including antibacterial and anticonvulsant effects. This article explores the biological activity of FBT-131, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Anticonvulsant Properties

Recent studies have indicated that FBT-131 possesses significant anticonvulsant activity. In animal models of epilepsy, it has been shown to reduce both the frequency and severity of seizures. The underlying mechanisms may involve modulation of ion channels or neurotransmitter systems in the brain, although further research is needed to elucidate these pathways fully.

Antibacterial Activity

As a sulfonamide derivative, FBT-131 may exhibit antibacterial properties by inhibiting bacterial folic acid synthesis. Preliminary investigations suggest that it could be effective against certain bacterial strains; however, specific data on its antibacterial efficacy is still limited.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
N,N'-bis(2-fluorobenzyl)sulfamideTwo 2-fluorobenzyl groupsIncreased lipophilicity and potential for dual action
N-(4-fluorobenzyl)-N'-(2-thienylmethyl)sulfamide4-Fluoro instead of 2-fluoroDifferent electronic properties affecting activity
N-(benzyl)-N'-(thiophen-3-ylmethyl)sulfamideBenzyl group instead of 2-fluorobenzylPotentially different pharmacokinetics

Study on Anticonvulsant Effects

A study published in Pharmaceutical Research evaluated the anticonvulsant effects of FBT-131 using various seizure models. The results demonstrated a statistically significant reduction in seizure activity compared to control groups. The compound's efficacy was attributed to its ability to modulate GABAergic transmission and inhibit excitatory neurotransmitter release.

Antibacterial Efficacy Assessment

In vitro tests conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli indicated that FBT-131 exhibited moderate antibacterial activity. The minimal inhibitory concentration (MIC) values were determined using standard agar dilution methods, showing promise for further development as an antibacterial agent .

Pharmacokinetic Considerations

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of FBT-131. Utilizing computational tools like SwissADME can provide insights into its bioavailability and potential interactions with biological macromolecules .

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(thiophen-2-ylmethylsulfamoyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2S2/c13-12-6-2-1-4-10(12)8-14-19(16,17)15-9-11-5-3-7-18-11/h1-7,14-15H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBCZHGKIXCQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)NCC2=CC=CS2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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